N-(4-((6-methyl-2-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-[4-({6-METHYL-2-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({6-METHYL-2-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step organic reactionsThe final steps involve coupling the pyrimidine derivative with the benzodioxole carboxamide moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-({6-METHYL-2-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the pyrimidine core.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
Scientific Research Applications
N-[4-({6-METHYL-2-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-({6-METHYL-2-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Indole derivatives: Known for their diverse pharmacological properties, these compounds also interact with similar molecular targets.
Uniqueness
N-[4-({6-METHYL-2-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C26H23N5O3 |
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Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[4-[[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C26H23N5O3/c1-16-3-6-21(7-4-16)30-26-27-17(2)13-24(31-26)28-19-8-10-20(11-9-19)29-25(32)18-5-12-22-23(14-18)34-15-33-22/h3-14H,15H2,1-2H3,(H,29,32)(H2,27,28,30,31) |
InChI Key |
WFUOIVVIFZFBIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CC(=N2)NC3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5)C |
Origin of Product |
United States |
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